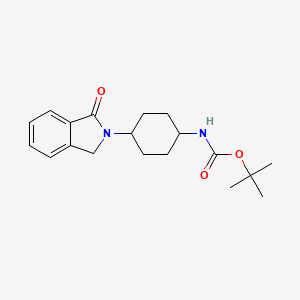

tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 1-oxoisoindolin-2-yl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (1R,4R) indicates a trans-configuration across the cyclohexane ring, which is critical for its conformational stability and intermolecular interactions. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules targeting protease enzymes or kinase pathways . Its structural complexity and stereochemical specificity make it a valuable scaffold for drug discovery.

Properties

IUPAC Name |

tert-butyl N-[4-(3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-14-8-10-15(11-9-14)21-12-13-6-4-5-7-16(13)17(21)22/h4-7,14-15H,8-12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCICCEBBFOBEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H25N2O3

- Molecular Weight : 345.42 g/mol

- CAS Number : 359629-19-9

- Solubility : Soluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular pathways, particularly those related to cancer and neurodegenerative diseases.

Pharmacological Activities

-

Anticancer Activity :

- Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the isoindolinone moiety have demonstrated significant inhibition of tumor growth in vitro and in vivo models.

-

Neuroprotective Effects :

- Preliminary research suggests potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways. This could be beneficial in conditions such as Alzheimer's disease, where inflammation plays a critical role.

-

Antimicrobial Activity :

- Some studies indicate that similar carbamate derivatives possess antimicrobial properties, making them candidates for further exploration as therapeutic agents against bacterial infections.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation. |

| Study 3 | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |

Toxicology and Safety Profile

The safety profile of this compound has not been extensively studied; however, initial assessments indicate low toxicity at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Fluorinated Derivatives

- Fluorine’s electron-withdrawing effects may also influence hydrogen-bonding interactions in target binding .

- tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3): The 5-fluoro substitution alters the electronic distribution of the isoindolinone ring, which could modulate binding affinity to biological targets. This derivative is available with >95% purity (Key Organics) and is used in high-throughput screening assays .

Halogenated Benzamido/Benzylamino Derivatives

- tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1): Replacing the isoindolinone group with a 2-chlorobenzylamino moiety introduces steric bulk and lipophilicity. The chlorine atom may engage in halogen bonding, a feature exploited in kinase inhibitor design. Molecular weight: 338.87 g/mol .

- Molecular weight: 397.31 g/mol .

Functional Group Modifications on the Cyclohexylcarbamate

Amide-Linked Substituents

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS: 1286275-29-3):

The isobutyramido group introduces a branched alkyl chain, enhancing hydrophobicity and possibly improving passive diffusion across biological membranes. Molecular weight: 284.4 g/mol .- tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (CAS: 1286273-61-7): The cyclopentylamino group introduces a rigid, non-planar ring system, which may restrict rotational freedom and stabilize specific conformations. Molecular weight: 282.43 g/mol .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.